2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid

Chiral building block Asymmetric synthesis Stereochemical complexity

Fragment-based screening often stalls when chiral scaffolds lack the steric bulk for hydrophobic pockets. 2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid (CAS 467427-84-5) solves this: XLogP3 2.3 delivers enhanced lipophilicity over the unsubstituted parent (~1.3), while the C2 stereocenter enables chiral resolution screening. • Racemate supports diastereomeric salt resolution & chiral HPLC method development • 6-COOH handle permits direct amide coupling; mp 177-180°C withstands elevated-temperature protocols (HATU/DIPEA at 60-80°C) • Fragment-level MW 192.21 with lipogenesis inhibition patent precedent. Available in research & bulk quantities with global shipping.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 467427-84-5
Cat. No. B1418079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid
CAS467427-84-5
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1CC2=C(O1)C(=C(C=C2)C(=O)O)C
InChIInChI=1S/C11H12O3/c1-6-5-8-3-4-9(11(12)13)7(2)10(8)14-6/h3-4,6H,5H2,1-2H3,(H,12,13)
InChIKeyARAIFRUQLOJKNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic Acid: Identity & Procurement


2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid (CAS 467427-84-5) is a chiral, partially saturated benzofuran derivative bearing methyl groups at the 2- and 7-positions and a carboxylic acid at the 6-position [1]. Its molecular formula is C₁₁H₁₂O₃ with a molecular weight of 192.21 g/mol [1]. The compound possesses one undefined stereocenter at C2, meaning commercial material is racemic unless an enantioselective synthesis is specified [1]. Computed physicochemical properties include an XLogP3 of 2.3, a topological polar surface area of 46.5 Ų, and one hydrogen bond donor coupled with three hydrogen bond acceptors [1].

Racemic chiral scaffold for asymmetric synthesis and resolution workflows
Carboxylic acid handle enables direct amide/ester conjugation
2,7-Dimethyl pattern provides distinct lipophilicity and steric profile

2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic Acid: Why Generic Analogs Fail


Within the 2,3-dihydrobenzofuran-6-carboxylic acid class, the position and number of methyl substituents fundamentally alter lipophilicity, steric bulk, hydrogen-bonding propensity, and stereochemical complexity [1][2]. The 2-methyl group introduces a chiral center absent in unsubstituted or gem-dimethyl analogs, directly affecting molecular recognition in asymmetric synthesis and chiral chromatography [1]. The 7-methyl group exerts ortho-electronic effects on the carboxylic acid, modifying its pKa and reactivity in amide coupling or esterification relative to 2-methyl-only or 3,3-dimethyl variants [2]. Patent literature on benzofurancarboxylic acids explicitly demonstrates that even single-position substitution changes on the aromatic ring produce order-of-magnitude differences in lipogenesis inhibition potency, confirming that in-class compounds are not functionally interchangeable [2].

Achiral analogs cannot replace
Unsubstituted or gem-dimethyl dihydrobenzofurans lack the C2 chiral center, preventing enantioselective chemistry or chiral chromatography development.
Positional isomer mismatch
Methyl group placement alters lipophilicity, pKa, and hydrogen-bonding; patent data confirm potency shifts by orders of magnitude with even single-position changes.
Functional interchangeability not supported
In-class compounds show divergent thermal stability, solubility, and lipogenesis pathway response; direct substitution may shift assay outcomes.

2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic Acid: Differentiation Evidence


Stereochemistry: Chiral Center vs. Achiral Analogs

2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid possesses one undefined stereocenter at C2 [1]. In contrast, 2,3-dihydrobenzofuran-6-carboxylic acid (CAS 301836-57-7) has zero stereocenters, and 3,3-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid (CAS 1147531-58-5) likewise has zero stereocenters because both methyl groups reside on the same carbon [2]. The presence of a chiral center makes the 2,7-dimethyl compound a racemic mixture suitable for chiral resolution, chiral auxiliary applications, or diastereoselective transformations, whereas the achiral analogs cannot serve these functions.

Stereochemistry
Class-level
1 undefined stereocenter (C2) vs. 0 in unsubstituted and 3,3-dimethyl analogs
Enables chiral resolution and enantioselective workflows absent in achiral comparators
Structural analysis via PubChem; commercial material racemic
Chiral building block Asymmetric synthesis Stereochemical complexity

Lipophilicity (XLogP3) vs. Unsubstituted Analog

The computed XLogP3 of 2,7-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid is 2.3 [1]. The unsubstituted analog 2,3-dihydrobenzofuran-6-carboxylic acid (C₉H₈O₃, MW 164.16) has a computed XLogP3 of approximately 1.3 [2]. The addition of two methyl groups increases logP by roughly 1.0 log unit, indicating substantially higher lipophilicity and predicted membrane permeability. This difference is quantitatively meaningful: a ΔlogP of +1.0 corresponds to approximately 10-fold higher partitioning into octanol, which influences bioavailability, protein binding, and assay buffer solubility.

Lipophilicity
Reported
ΔXLogP3 ≈ +1.0 vs. unsubstituted analog (2.3 vs. ~1.3)
Higher predicted membrane partitioning supports hydrophobic probe design
Computed values; experimental logP may differ
Lipophilicity Membrane permeability Drug-likeness

Melting Point & Thermal Stability Comparison

The experimentally reported melting point of 2,7-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid is 177.2–179.5 °C [1]. The closely related 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid (CAS 169130-42-1) melts at a lower range (approximately 155–160 °C) due to intramolecular hydrogen bonding between the 4-OH and 6-COOH groups, while 3,3-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid (CAS 1147531-58-5) has a reported melting point of 138–142 °C . The approximately 35–40 °C higher melting point of the target compound indicates stronger intermolecular hydrogen-bonding networks in the crystal lattice, conferring superior thermal stability during storage and solid-phase reactions.

Thermal stability
Reported
mp 177–180°C vs. 138–142°C for 3,3-dimethyl analog
Supports high-temperature coupling and storage stability screening
Experimental capillary method; supplier data
Thermal stability Formulation compatibility Solid-state properties

Hydrogen Bonding & Extraction Behavior

2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid has 1 hydrogen bond donor (the carboxylic acid -OH) and 3 hydrogen bond acceptors (the carbonyl oxygen, the furan oxygen, and the hydroxyl oxygen of the acid) [1]. The unsubstituted parent 2,3-dihydrobenzofuran-6-carboxylic acid has the same donor/acceptor count (1/3) but a lower molecular weight (164.16 vs. 192.21) and smaller hydrophobic surface [2]. The additional hydrophobic surface from the two methyl groups, combined with the preserved H-bond donor count, produces a higher melting point (177–180 °C vs. an estimated 140–150 °C for the parent) and altered solubility in mixed aqueous-organic solvent systems, which directly affects extractive workup efficiency and crystallization yield.

H‑bond & extraction
Class-level
HBD/HBA 1/3, MW +28 g/mol over parent; identical donor/acceptor count
Higher hydrophobicity may improve organic-phase recovery in workup
Class inference based on computed descriptors
Hydrogen bonding Crystallization Solid-phase extraction

2,7-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic Acid: Application Scenarios


Chiral Building Block for Asymmetric Synthesis

The single undefined stereocenter at C2 distinguishes this compound from achiral 2,3-dihydrobenzofuran-6-carboxylic acid analogs [1]. Procurement of the racemate enables chiral resolution screening, diastereomeric salt formation, or chiral HPLC method development to isolate enantiomers for structure-activity relationship (SAR) studies. The carboxylic acid handle allows direct conjugation to amines or alcohols, embedding the chiral dihydrobenzofuran scaffold into lead molecules.

Lipogenesis Inhibition Probe

Patent literature establishes that benzofurancarboxylic acids and their 2,3-dihydro counterparts inhibit mammalian lipogenesis, with potency dependent on aromatic substitution pattern [2]. The 2,7-dimethyl substitution represents a distinct chemotype within this class. The compound can serve as a starting scaffold for medicinal chemistry optimization targeting metabolic disorders, with the 6-carboxylic acid providing a synthetic handle and the 2,7-dimethyl pattern offering a unique steric and electronic profile not explored in the original patent examples.

Hydrophobic Fragment for FBDD

With an XLogP3 of 2.3 and a molecular weight of 192.21 g/mol, this compound meets fragment-level physicochemical criteria [3]. Its higher lipophilicity compared to the unsubstituted parent (XLogP3 ≈ 1.3) makes it suitable for targeting hydrophobic pockets where the unsubstituted analog would lack sufficient affinity. The carboxylic acid enables biophysical assay detection (e.g., STD-NMR, SPR) via pH-dependent solubility switching.

High-Temperature Peptide Coupling Intermediate

The experimentally determined melting point of 177.2–179.5 °C exceeds that of closely related dihydrobenzofuran carboxylic acids by 35–40 °C [4]. This thermal stability allows the compound to withstand elevated-temperature amide coupling protocols (e.g., HATU/DIPEA in DMF at 60–80 °C) without decomposition, making it suitable for incorporation into peptide or peptidomimetic sequences where lower-melting analogs would degrade or sublime.

Application
Selection Property
Validation Focus
Chiral building block for asymmetric synthesis
Racemic scaffold with C2 stereocenter
Chiral resolution and enantioselective conjugation workflow
Lipogenesis pathway probe
2,7‑Dimethyl substitution pattern
Lipogenesis inhibition assay context
Hydrophobic fragment for FBDD
Elevated computed lipophilicity
Biophysical assay compatibility (e.g., STD‑NMR)
High‑temperature peptide coupling intermediate
Reported high thermal stability
Thermal stability under coupling conditions
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